5-Hydroxymethylcytosine

説明

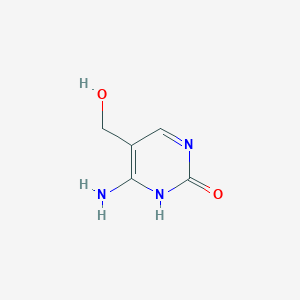

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-amino-5-(hydroxymethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1,9H,2H2,(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVNIFSIEDRLSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149990 | |

| Record name | 5-Hydroxymethylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-95-1 | |

| Record name | 5-(Hydroxymethyl)cytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymethylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1123-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxymethylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYMETHYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CD2RLN1NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Function of 5-Hydroxymethylcytosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once considered a mere intermediate in the DNA demethylation pathway, 5-hydroxymethylcytosine (5hmC) has emerged as a stable and functionally distinct epigenetic modification.[1][2][3][4] This sixth DNA base, generated by the oxidation of 5-methylcytosine (5mC), plays a pivotal role in regulating gene expression, cellular differentiation, and maintaining genomic integrity.[4] Its dysregulation is increasingly implicated in a range of pathologies, including cancer and neurodegenerative diseases, making it a focal point for both basic research and therapeutic development.[3][5][6][7][8] This technical guide provides an in-depth exploration of the biological functions of 5hmC, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular processes.

The Dynamic Landscape of this compound

This compound is not uniformly distributed throughout the genome; its presence is dynamically regulated and tissue-specific. The highest concentrations of 5hmC are found in the central nervous system and embryonic stem cells, suggesting a crucial role in neuronal function and pluripotency.[1][7][8][9][10] In contrast to 5mC, which is generally associated with transcriptional repression when located in promoter regions, 5hmC is often enriched in gene bodies and enhancers and is positively correlated with gene expression.[1][9][11]

The generation of 5hmC is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[2][6][12] These enzymes iteratively oxidize 5mC to 5hmC, 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[2][13] This process is a key component of active DNA demethylation.[14] However, the relative stability and abundance of 5hmC in certain cellular contexts indicate that it is more than just a transient intermediate.[2][4]

Quantitative Analysis of this compound

The levels of 5hmC vary significantly across different tissues and disease states. Understanding these quantitative differences is crucial for elucidating its biological role and its potential as a biomarker.

Table 1: Global Levels of this compound (% of total cytosines) in Various Human Tissues

| Tissue | % 5hmC (of total cytosines) | Reference |

| Brain (Cerebral Cortex) | 0.67% | [9] |

| Rectum | 0.57% | [9] |

| Liver | 0.46% | [9] |

| Colon | 0.45% | [9] |

| Kidney | 0.38% | [9] |

| Lung | 0.14% | [9] |

| Placenta | 0.06% | [9] |

| Heart | 0.05% | [9] |

| Breast | 0.05% | [9] |

| Blood (Healthy Controls) | 0.023% | [15] |

Table 2: Comparison of Global this compound and 5-Methylcytosine Levels in Normal and Cancerous Tissues

| Tissue Type | % 5hmC (of total cytosines) | % 5mC (of total cytosines) | Reference |

| Colorectal Tissue | [5] | ||

| Normal | 0.07% | 6.15% | [5] |

| Cancerous | 0.05% | 4.46% | [5] |

| Lung Tissue (Squamous Cell Carcinoma) | [16] | ||

| Normal | (Levels depleted 2- to 5-fold in tumors) | (Levels depleted in most tumors) | [16] |

| Genitourinary Malignancies | [17] | ||

| Normal Adjacent Tissue | High Levels | - | [17] |

| Renal Cell Carcinoma | Dramatically Reduced | - | [17] |

| Urothelial Cell Carcinoma | Dramatically Reduced | - | [17] |

| Blood (Metastatic Lung Cancer) | [15] | ||

| Healthy Controls | 0.023% | 1.025% | [15] |

| Lung Cancer Patients | 0.013% | (Not significantly altered) | [15] |

Signaling Pathways and Regulatory Mechanisms

The biological functions of 5hmC are mediated through a complex interplay of enzymes that create, recognize, and remove this mark.

TET-Mediated Oxidation Pathway

The formation of 5hmC is the initial and rate-limiting step in the TET-mediated oxidation pathway, which can lead to active DNA demethylation.

The Role of "Readers"

The functional consequences of 5hmC are also determined by a class of proteins known as "readers," which specifically recognize and bind to this modification. These readers can then recruit other proteins to modulate chromatin structure and gene expression.

Experimental Protocols for this compound Analysis

A variety of techniques have been developed to detect and quantify 5hmC, each with its own advantages and limitations.

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-Seq)

This antibody-based enrichment method provides a genome-wide profile of 5hmC distribution.

Methodology:

-

Genomic DNA Isolation and Fragmentation: Isolate high-quality genomic DNA and fragment it to a desired size range (e.g., 100-500 bp) using sonication.

-

Immunoprecipitation: Denature the fragmented DNA and immunoprecipitate it overnight at 4°C with a highly specific anti-5hmC antibody.[18]

-

Enrichment of Hydroxymethylated DNA: Add Protein G magnetic beads to the mixture to capture the antibody-DNA complexes. Wash the beads to remove non-specifically bound DNA.

-

Elution and Purification: Elute the bound hydroxymethylated DNA, treat with proteinase K, and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome to identify regions enriched with 5hmC.

References

- 1. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Global 5hmC quantification by LC-MS/MS [bio-protocol.org]

- 5. Global changes of this compound and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [illumina.com]

- 9. Distribution of this compound in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Genome-wide characterization of cytosine-specific 5-hydroxymethylation in normal breast tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of 5-methylcytosine, this compound and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Global this compound Levels Are Profoundly Reduced in Multiple Genitourinary Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydroxymethylation profiling by hMeDIP-seq [bio-protocol.org]

The Role of 5-Hydroxymethylcytosine in Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxymethylcytosine (5hmC) has emerged as a critical epigenetic modification with multifaceted roles in gene regulation, extending far beyond its initial characterization as a mere intermediate in DNA demethylation. This technical guide provides an in-depth exploration of the core functions of 5hmC, the enzymatic machinery governing its lifecycle, and its intricate interplay with other epigenetic regulators. We delve into the quantitative distribution of 5hmC across various tissues and genomic contexts, detail the experimental protocols for its study, and illustrate the key signaling pathways and molecular interactions that underscore its regulatory influence. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, epigenetics, and drug development, offering insights into the potential of 5hmC as a biomarker and therapeutic target.

The Lifecycle of this compound: Writers, Erasers, and Readers

The dynamic regulation of 5hmC is orchestrated by a coordinated effort of three classes of proteins: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize and interpret it.

Writers: The Ten-Eleven Translocation (TET) Family of Dioxygenases

The primary writers of 5hmC are the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3).[1][2] These enzymes are α-ketoglutarate and Fe(II)-dependent dioxygenases that catalyze the iterative oxidation of 5-methylcytosine (5mC).[1][3] The first step in this process is the conversion of 5mC to 5hmC.[1][2]

Erasers: The Demethylation Pathway

While 5hmC can be a stable epigenetic mark, it is also a key intermediate in the active DNA demethylation pathway.[3][4] TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC).[3][4] These oxidized forms are then recognized and excised by Thymine DNA Glycosylase (TDG), followed by the base excision repair (BER) pathway, which ultimately replaces the modified cytosine with an unmodified cytosine.[5] This process effectively erases the methylation mark.

Readers: Interpreting the 5hmC Signal

A growing number of proteins have been identified that specifically recognize and bind to 5hmC, thereby translating this epigenetic mark into functional outcomes.[6][7] These "reader" proteins can influence chromatin structure, transcription factor binding, and gene expression. Notable 5hmC readers include:

-

MeCP2 (Methyl-CpG-binding protein 2): While traditionally known as a 5mC reader, MeCP2 also binds to 5hmC, particularly in the brain, where it is implicated in regulating neuronal gene expression.[8][9]

-

UHRF2 (Ubiquitin-like with PHD and RING finger domains 2): This protein has been identified as a specific reader of 5hmC and is thought to play a role in neuronal function.[7]

-

Other Potential Readers: A number of other proteins, including transcription factors and chromatin regulators, have been suggested to interact with 5hmC, though their roles are still under investigation.[10][11]

Quantitative Distribution of this compound

The abundance of 5hmC varies significantly across different tissues, cell types, and genomic locations, reflecting its diverse roles in cellular identity and function.

Tissue-Specific Abundance of 5hmC

Quantitative analyses have revealed a wide range in the global levels of 5hmC across different human and mouse tissues. The brain, particularly neurons, exhibits the highest levels of 5hmC, whereas tissues like the heart and placenta have very low levels.[12][13]

| Tissue/Cell Type | Organism | 5hmC Abundance (% of total cytosines) | Reference |

| Brain (Cerebral Cortex) | Human | ~0.67% | [12] |

| Liver | Human | ~0.46% | [12] |

| Colon | Human | ~0.45% | [12] |

| Kidney | Human | ~0.38% | [12] |

| Lung | Human | ~0.18% | [12] |

| Heart | Human | ~0.05% | [12] |

| Placenta | Human | ~0.06% | [12] |

| Embryonic Stem Cells (ESCs) | Mouse | ~0.05% | [12] |

| Adult Neural Stem Cells (aNSCs) | Mouse | ~0.04% | [12] |

Genomic Distribution of 5hmC

Within the genome, 5hmC is not randomly distributed. It is enriched in specific functional elements, often in a manner that is distinct from 5mC.

| Genomic Feature | 5hmC Enrichment | Correlation with Gene Expression | References |

| Gene Bodies | High | Positive | [14][15] |

| Enhancers | High (especially poised and active enhancers) | Positive | [7][16] |

| Promoters/TSS | Variable; often enriched at bivalent promoters in ESCs | Can be associated with both active and poised genes | [15][17] |

| CpG Island Shores | Enriched | Associated with active transcription | [18] |

| Intergenic Regions | Depleted | - | [15] |

Role of this compound in Gene Regulation

5hmC influences gene expression through multiple mechanisms, including its impact on chromatin structure, transcription factor binding, and its role as a stable epigenetic mark versus an intermediate in demethylation.

Modulation of Chromatin Accessibility

The presence of 5hmC is generally associated with a more open and accessible chromatin state, which facilitates the binding of transcription factors and the transcriptional machinery.[19] In contrast to 5mC, which is often found in condensed heterochromatin, 5hmC is enriched in euchromatin.[6] This alteration of chromatin architecture is a key mechanism by which 5hmC promotes gene expression.[19]

Interplay with Histone Modifications

5hmC exhibits a complex interplay with various histone modifications, further fine-tuning gene expression.

-

Positive Correlation with Active Marks: 5hmC is often found in regions enriched with histone marks associated with active transcription, such as H3K4me1, H3K4me3, and H3K27ac.[2][5]

-

Negative Correlation with Repressive Marks: Conversely, regions with high levels of 5hmC tend to be depleted of repressive histone marks like H3K27me3 and H3K9me3.[3][5]

This coordinated regulation between 5hmC and histone modifications helps to establish and maintain transcriptionally permissive or poised chromatin states.

Signaling Pathways Regulating this compound

The levels of 5hmC are dynamically regulated by various signaling pathways that modulate the activity of TET enzymes.

The Vitamin C Pathway

Vitamin C (ascorbate) acts as a crucial cofactor for TET enzymes.[1][20] It enhances TET activity by promoting the reduction of Fe(III) to Fe(II), which is essential for the catalytic cycle of these enzymes.[4][21] Increased intracellular levels of Vitamin C lead to a global increase in 5hmC levels and can induce DNA demethylation.[1][20]

Regulation by α-Ketoglutarate and Hypoxia

As α-ketoglutarate is a key substrate for TET enzymes, its availability is a critical determinant of their activity.[9] Hypoxia (low oxygen levels) can lead to a decrease in α-ketoglutarate levels, which in turn inhibits TET activity and reduces global 5hmC levels.[22] This can result in DNA hypermethylation and has been implicated in cancer progression.[22]

Experimental Protocols for this compound Analysis

Several key techniques have been developed to map and quantify 5hmC at both genome-wide and locus-specific levels.

TET-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq provides single-base resolution mapping of 5hmC.[14][23] The protocol involves:

-

Protection of 5hmC: The hydroxyl group of 5hmC is glucosylated using β-glucosyltransferase (β-GT), rendering it resistant to subsequent oxidation.

-

Oxidation of 5mC: TET enzymes are used to oxidize 5mC to 5caC.

-

Bisulfite Conversion: Standard bisulfite treatment converts unmodified cytosine and 5caC to uracil (read as thymine during sequencing), while the protected 5hmC is read as cytosine.

Oxidative Bisulfite Sequencing (oxBS-seq)

oxBS-seq also provides single-base resolution information and distinguishes between 5mC and 5hmC by comparing two parallel experiments.[2][21]

-

Two Aliquots: Genomic DNA is split into two samples.

-

Oxidation: One aliquot is treated with an oxidizing agent (e.g., potassium perruthenate) that converts 5hmC to 5fC.

-

Bisulfite Conversion: Both aliquots are then subjected to bisulfite treatment. In the oxidized sample, both C and 5fC (from 5hmC) are converted to uracil, while 5mC remains as cytosine. In the unoxidized sample, both 5mC and 5hmC remain as cytosine.

-

Comparison: The level of 5hmC at a specific site is inferred by subtracting the methylation level in the oxBS-seq library from that in the standard BS-seq library.[2]

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq)

hMeDIP-seq is an antibody-based enrichment method for identifying regions with high levels of 5hmC.[4][13][15]

-

DNA Fragmentation: Genomic DNA is sheared into smaller fragments.

-

Immunoprecipitation: An antibody specific to 5hmC is used to pull down DNA fragments containing this modification.

-

Sequencing: The enriched DNA fragments are then sequenced to identify the genomic regions where 5hmC is located.

This method does not provide single-base resolution but is useful for genome-wide profiling of 5hmC enrichment.[4]

Conclusion and Future Directions

This compound is a dynamic and functionally significant epigenetic mark that plays a pivotal role in regulating gene expression. Its tissue-specific distribution, intricate interplay with other epigenetic modifications, and regulation by key signaling pathways highlight its importance in development and disease. The continued development of advanced experimental and computational techniques will further elucidate the precise mechanisms by which 5hmC contributes to the epigenetic control of the genome. For researchers and drug development professionals, understanding the nuances of 5hmC biology opens up new avenues for the discovery of novel biomarkers for disease diagnosis and prognosis, as well as for the development of innovative therapeutic strategies that target the epigenetic landscape.

References

- 1. epigenie.com [epigenie.com]

- 2. Oxidative bisulfite sequencing of 5-methylcytosine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Are there specific readers of oxidized 5-methylcytosine bases? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hMeDIP-seq - Enseqlopedia [enseqlopedia.com]

- 5. Differential Proteome and Interactome Analysis Reveal the Basis of Pleiotropy Associated With the Histidine Methyltransferase Hpm1p - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The this compound (5hmC) Reader UHRF2 Is Required for Normal Levels of 5hmC in Mouse Adult Brain and Spatial Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MeCP2 binds to 5hmc enriched within active genes and accessible chromatin in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. primo.rowan.edu [primo.rowan.edu]

- 9. Genome-wide characterization of cytosine-specific 5-hydroxymethylation in normal breast tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A screen for hydroxymethylcytosine and formylcytosine binding proteins suggests functions in transcription and chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective chemical labeling reveals the genome-wide distribution of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]

- 13. Tet-assisted bisulfite sequencing of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [illumina.com]

- 15. Integrating this compound into the Epigenomic Landscape of Human Embryonic Stem Cells | PLOS Genetics [journals.plos.org]

- 16. Epigenomic analysis of this compound (5hmC) reveals novel DNA methylation markers for lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of putative reader proteins of 5-methylcytosine and its derivatives in Caenorhabditis elegans RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein interactions at oxidized 5-methylcytosine bases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. oxBS-seq - CD Genomics [cd-genomics.com]

The "Sixth Base": An In-depth Technical Guide to 5-Hydroxymethylcytosine in the Genome

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the landscape of epigenetics was dominated by the "fifth base," 5-methylcytosine (5mC), a key player in gene silencing and genomic stability. However, the discovery of 5-hydroxymethylcytosine (5hmC) has added a new layer of complexity and intrigue to our understanding of DNA modification.[1][2] Initially observed in bacteriophages in 1952, its abundance and significance in mammalian cells, particularly in the brain and embryonic stem cells, were only realized in 2009.[2] This technical guide provides a comprehensive overview of 5hmC, from its enzymatic regulation and biological functions to its emerging role as a biomarker in disease and the detailed methodologies used for its study.

The Enzymatic Machinery of 5hmC Metabolism

The dynamic regulation of 5hmC levels is primarily orchestrated by the Ten-Eleven Translocation (TET) family of dioxygenases and the DNA methyltransferases (DNMTs).

TET Enzymes: The Writers of 5hmC

The TET family of enzymes, including TET1, TET2, and TET3, are α-ketoglutarate and Fe(II)-dependent dioxygenases that catalyze the oxidation of 5mC to 5hmC.[1][3][4] This is the primary mechanism for the generation of 5hmC in the genome. The enzymatic activity of TET proteins is dependent on several cofactors and can be inhibited by metabolic byproducts.

-

Cofactors:

-

α-ketoglutarate (α-KG): An essential co-substrate for the catalytic reaction.

-

Fe(II): A critical metal cofactor for the dioxygenase activity.

-

Ascorbate (Vitamin C): While not a direct cofactor, it is thought to enhance TET activity by reducing Fe(III) back to Fe(II), thus recycling the enzyme.

-

-

Inhibitors:

-

2-hydroxyglutarate (2-HG): An oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes, it competitively inhibits TET enzymes.

-

Succinate and Fumarate: Accumulation of these Krebs cycle intermediates can also inhibit TET activity.[3]

-

The TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC), which are then recognized and excised by the base excision repair machinery, leading to the restoration of an unmodified cytosine. This entire process constitutes a pathway for active DNA demethylation.[1][4]

Biological Functions of 5hmC

While 5hmC is an intermediate in DNA demethylation, it is also a stable epigenetic mark with its own distinct biological roles.

-

Gene Regulation: Unlike 5mC, which is generally associated with gene repression, 5hmC is often found in the bodies of actively transcribed genes and at enhancers, where it is correlated with gene activation.[5]

-

Chromatin Accessibility: The presence of 5hmC can influence chromatin structure, creating a more open and accessible state for transcription factors and other DNA-binding proteins.[5]

-

Cellular Differentiation and Development: 5hmC levels are dynamic during cellular differentiation and are particularly enriched in pluripotent embryonic stem cells and terminally differentiated cells like neurons.[2][5] It plays a crucial role in maintaining pluripotency and guiding cell fate decisions.

5hmC in Health and Disease

The tissue-specific distribution and dynamic nature of 5hmC make it a critical player in both normal physiology and various pathological conditions.

Quantitative Distribution of 5hmC in Human Tissues

The abundance of 5hmC varies significantly across different human tissues, with the highest levels observed in the central nervous system.

| Tissue | % of 5-hmC (relative to total cytosines) | Reference |

| Brain | 0.40% - 0.67% | [6] |

| Liver | ~0.46% | [6] |

| Kidney | ~0.38% | [6] |

| Colon | ~0.45% | [6] |

| Rectum | ~0.57% | [6] |

| Lung | 0.14% - 0.18% | [6] |

| Heart | ~0.05% | [6] |

| Breast | ~0.05% | [6] |

| Placenta | ~0.06% | [6] |

5hmC in Cancer: A Tale of Depletion

A common hallmark of many cancers is a global loss of 5hmC. This depletion can result from mutations in TET enzymes or alterations in the metabolic pathways that affect TET cofactors.

| Cancer Type | Fold Change in 5hmC (Tumor vs. Normal) | Reference |

| Colorectal Cancer | 4 to 28-fold decrease | [6] |

| Lung Cancer (Squamous Cell) | 2 to 5-fold decrease | |

| Brain Tumors | Up to >30-fold decrease | |

| Gastric Cancer | ~2.8-fold decrease (64% reduction) | |

| Hepatocellular Carcinoma | 4 to 5-fold decrease |

The widespread loss of 5hmC in tumors suggests its potential as a valuable biomarker for cancer diagnosis and prognosis.

Experimental Protocols for 5hmC Analysis

A variety of techniques have been developed to detect and quantify 5hmC, each with its own advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the absolute quantification of global 5hmC levels in a DNA sample. It offers high accuracy and sensitivity.

References

- 1. MeDIP‑Seq / hMeDIP‑Seq - CD Genomics [cd-genomics.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TET enzymes - Wikipedia [en.wikipedia.org]

- 4. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.5 5hmC and 5mC quantification by LC-MS/MS [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to TET Enzymes and the Conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC)

Executive Summary

DNA methylation is a fundamental epigenetic mechanism, with 5-methylcytosine (5mC) traditionally viewed as a stable mark associated with gene silencing. The discovery of the Ten-Eleven Translocation (TET) family of dioxygenases has revolutionized this view, revealing a dynamic process of DNA demethylation. TET enzymes iteratively oxidize 5mC to this compound (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][2] This guide provides a comprehensive overview of the enzymatic activity of TET proteins, the biological significance of 5hmC, the signaling pathways that regulate TET function, and the detailed experimental protocols used to study these modifications. A central focus is the role of TET enzymes as tumor suppressors and the implications of their dysregulation in cancer, making them a critical area of interest for therapeutic development.[3]

The TET Enzyme Family and the Oxidation of 5mC

The TET family in mammals comprises three members—TET1, TET2, and TET3—all of which are α-ketoglutarate (α-KG) and Fe(II)-dependent dioxygenases.[4][5][6] These enzymes catalyze the crucial first step in active DNA demethylation by hydroxylating 5mC to form 5hmC.[4] This conversion is not the final step; TET enzymes can perform further, successive oxidations on the same cytosine base.

The complete oxidative pathway is as follows:

-

Hydroxylation: 5-methylcytosine (5mC) is converted to this compound (5hmC).

-

Formylation: 5hmC is further oxidized to 5-formylcytosine (5fC).[7]

-

Carboxylation: 5fC is finally oxidized to 5-carboxylcytosine (5caC).[7]

These oxidized derivatives, 5fC and 5caC, are recognized and excised by Thymine DNA Glycosylase (TDG) as part of the Base Excision Repair (BER) pathway, ultimately leading to the replacement of the modified base with an unmethylated cytosine.[2][5]

Quantitative Analysis of TET Enzyme Activity

The efficiency and substrate preference of TET enzymes are critical to their biological function. In vitro studies have provided quantitative insights into their catalytic activity. While all three TET enzymes can oxidize 5mC, 5hmC, and 5fC, kinetic analyses show a clear preference for 5mC as the initial substrate.[8]

Table 1: TET2 In Vitro Oxidation of 5mC

This table summarizes the relative amounts of substrate and products after a 10-minute incubation of a 5mC-containing DNA substrate with the TET2 enzyme.

| Substrate | Product | Relative Amount (%) |

| 5mC | 5mC (remaining) | < 5% |

| 5hmC | ~60% | |

| 5fC | ~30% | |

| 5caC | ~5% | |

| Data derived from in vitro assays using 20mer DNA oligos.[7] |

Table 2: Substrate Preference of TET Enzymes

TET enzymes exhibit a pronounced sequence specificity, preferring 5mC within specific sequence contexts over others. This table highlights the substrate preference based on flanking sequences.

| Enzyme | Preferred Sequence Context | Relative Activity |

| mTET3 | CACGTG | Fastest |

| mTET3 | CCCGCA | Medium |

| mTET3 | GGCGGG | Slowest |

| Activity measured on 5mCG-containing substrates in vitro. The underlined 'C' represents 5mC.[9] |

Regulation of TET Enzyme Activity

The function of TET enzymes is tightly controlled at multiple levels, including gene expression, post-translational modifications, and the availability of co-factors and metabolites. Several key signaling pathways have been shown to crosstalk with TET enzymes, influencing epigenetic landscapes in development and disease.[10]

Metabolic Regulation:

-

α-Ketoglutarate (α-KG): As an essential co-substrate, its availability is crucial for TET activity.

-

2-Hydroxyglutarate (2-HG): An oncometabolite produced by mutant Isocitrate Dehydrogenase (IDH) 1 and 2, 2-HG is a competitive inhibitor of TET enzymes.[1]

-

Vitamin C (Ascorbate): Acts as a co-factor that enhances TET activity, potentially by reducing Fe(III) back to its active Fe(II) state.[1]

Signaling Pathway Crosstalk: TET enzymes can regulate, and be regulated by, major signaling pathways such as WNT, TGF-β, and Notch.[10] For example, in colon cancer, TET1 acts as a tumor suppressor by maintaining the hypomethylated state of WNT pathway inhibitors like the Dickkopf (DKK) family of genes, thereby repressing WNT signaling.[10]

Methodologies for 5mC and 5hmC Detection

Distinguishing between 5mC and 5hmC is critical for accurately profiling the epigenome. Standard bisulfite sequencing cannot differentiate between the two marks.[11][12] To overcome this, specialized techniques have been developed.

Oxidative Bisulfite Sequencing (oxBS-Seq)

Principle: This method provides a direct readout of 5mC by chemically oxidizing 5hmC prior to bisulfite treatment. Potassium perruthenate (KRuO₄) selectively converts 5hmC into 5fC.[11][13] During subsequent bisulfite treatment, 5fC is deaminated to uracil (read as thymine), while 5mC remains as cytosine. By comparing the results of oxBS-Seq (which detects only 5mC) with standard BS-Seq (which detects both 5mC and 5hmC), the levels and locations of 5hmC can be inferred.[12][14]

Protocol Outline:

-

DNA Isolation: Extract high-quality genomic DNA.

-

Oxidation: Incubate DNA with potassium perruthenate (KRuO₄) to convert 5hmC to 5fC.

-

Purification: Purify the oxidized DNA.

-

Bisulfite Conversion: Treat the purified DNA with sodium bisulfite. This converts unmethylated cytosine and 5fC to uracil, leaving 5mC unchanged.

-

Library Preparation & Sequencing: Prepare a sequencing library and perform next-generation sequencing.

-

Data Analysis: Align reads to a reference genome. The cytosines remaining in the oxBS-Seq library represent 5mC. Compare with a parallel BS-Seq library to determine 5hmC locations.

Tet-Assisted Bisulfite Sequencing (TAB-Seq)

Principle: TAB-Seq offers a direct, positive detection of 5hmC.[15] The method involves three key steps:

-

Protection: The hydroxyl group of 5hmC is protected by glucosylation using β-glucosyltransferase (βGT), forming β-glucosyl-5-hydroxymethylcytosine (5gmC).[16]

-

Oxidation: A recombinant TET enzyme is used to oxidize all unprotected 5mC into 5caC. The protected 5gmC remains unaffected.[17]

-

Conversion: Standard bisulfite treatment converts unmethylated cytosine and 5caC to uracil, while the protected 5gmC is resistant and is read as cytosine.

Protocol Outline:

-

DNA Isolation: Extract high-quality genomic DNA.

-

5hmC Glucosylation: Treat DNA with β-glucosyltransferase (βGT) and UDP-glucose to convert 5hmC to 5gmC.

-

5mC Oxidation: Incubate the DNA with a recombinant TET enzyme (e.g., mTet1) to convert all 5mC to 5caC.[18]

-

Purification: Purify the DNA.

-

Bisulfite Conversion: Perform bisulfite treatment. Unmodified C and 5caC are converted to U. 5gmC remains as C.

-

Library Preparation & Sequencing: Prepare sequencing libraries and perform NGS.

-

Data Analysis: Align reads to a reference genome. The cytosines that remain in the final library represent the original locations of 5hmC.

Antibody-Based Methods

Principle: These methods utilize antibodies that specifically recognize and bind to 5hmC. They are effective for enrichment-based analysis but typically offer lower resolution than sequencing-based methods.[19]

-

(h)MeDIP-Seq (Hydroxymethylated DNA Immunoprecipitation Sequencing): Genomic DNA is fragmented and incubated with a 5hmC-specific antibody. The antibody-bound DNA fragments are immunoprecipitated and then identified via next-generation sequencing.[19]

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is a plate-based method for quantifying the global levels of 5hmC in a DNA sample.[13][19] DNA is bound to a plate, and a specific primary antibody detects the 5hmC, followed by a secondary antibody conjugated to an enzyme for colorimetric detection.[19]

-

Immunohistochemistry (IHC): This technique uses antibodies to visualize the distribution of 5hmC within fixed cells and tissues, providing spatial information about the modification.[20]

Conclusion and Future Directions

The study of TET enzymes and 5hmC has fundamentally altered the field of epigenetics, revealing a highly dynamic DNA demethylation pathway. The balance between DNA methylation and hydroxymethylation is crucial for normal development, and its disruption is a hallmark of numerous diseases, most notably cancer.[10][21] The frequent mutation of TET2 in hematopoietic malignancies underscores its role as a critical tumor suppressor.[3] For drug development professionals, TET enzymes represent a promising therapeutic target. Strategies aimed at restoring TET function in cancer cells where it has been lost could offer a powerful new approach to epigenetic cancer therapy.[22] Continued research into the precise regulatory mechanisms of TET enzymes and the development of more refined analytical techniques will be essential to fully harness their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TET enzymes - Wikipedia [en.wikipedia.org]

- 5. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pronounced sequence specificity of the TET enzyme catalytic domain guides its cellular function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidative bisulfite sequencing of 5-methylcytosine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 16. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epigenie.com [epigenie.com]

- 18. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. epigenie.com [epigenie.com]

- 20. Immunohistochemical Detection of 5-Methylcytosine and this compound in Developing and Postmitotic Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TET proteins: Double agents in DNA methylation prevent catastrophic cancer - ecancer [ecancer.org]

- 22. mdpi.com [mdpi.com]

The Role of 5-Hydroxymethylcytosine in Embryonic Stem Cell Pluripotency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethylcytosine (5hmC) has emerged as a critical epigenetic modification in the realm of embryonic stem cell (ESC) biology. Once considered merely an intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable epigenetic mark with distinct roles in maintaining pluripotency and regulating gene expression. This technical guide provides a comprehensive overview of the current understanding of 5hmC in ESCs, focusing on its genomic distribution, its interplay with key regulatory factors, and its modulation by signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the intricate mechanisms governing stem cell fate.

Core Concepts: 5hmC and the Pluripotency Network

In embryonic stem cells, the epigenetic landscape is highly dynamic, and 5hmC plays a pivotal role in this intricate network. 5hmC is generated from 5-methylcytosine (5mC) through the enzymatic activity of the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2] TET1 and TET2 are highly expressed in mouse ESCs and their levels decrease upon differentiation, while TET3 expression is low in ESCs and increases during differentiation.[3][4]

The presence of 5hmC is not uniformly distributed across the genome but is enriched in specific regulatory regions. Genome-wide mapping studies in human and mouse ESCs have revealed that 5hmC is predominantly found in the bodies of active genes and at enhancers.[5][6] This localization suggests a direct role for 5hmC in transcriptional regulation. Furthermore, 5hmC is found at the binding sites of key pluripotency transcription factors such as OCT4, SOX2, and NANOG, indicating its integration into the core pluripotency network.[7][8]

A particularly interesting feature of 5hmC distribution is its enrichment at bivalent promoters. These promoters are characterized by the simultaneous presence of the activating histone mark H3K4me3 and the repressive mark H3K27me3, and they are typically found at developmentally regulated genes that are poised for activation upon differentiation.[1][9] The presence of 5hmC at these "poised" promoters suggests its involvement in maintaining a state of developmental readiness in ESCs.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the distribution and associations of 5hmC in embryonic stem cells, compiled from various genomic studies.

Table 1: Genomic Distribution of this compound (5hmC) in Human Embryonic Stem Cells (hESCs)

| Genomic Feature | Percentage of 5hmC Peaks Overlapping Feature | Fold Enrichment over Random Expectation | Reference |

| Genes (Total) | 46.2% | >1 | [10] |

| - Exons | Not specified | 6.5-fold | [7] |

| - Introns | Not specified | ~1-fold | [7] |

| Enhancers | 3,028 enhancers overlapped with 5hmC peaks | Higher than genes | [5] |

| Promoters | Enriched, especially at lowly expressed genes | Varies | [5] |

| Intergenic Regions | Depleted | <1 | [7] |

| hESC-specific expressed genes | 42.5% | Significant overlap (P < 0.0001) | [5] |

Table 2: Association of 5hmC with Histone Modifications in Human Embryonic Stem Cells (hESCs)

| Histone Modification | Correlation with 5hmC (r²) | Overlap with 5hmC-marked Enhancers | Reference |

| H3K4me1 | 0.293 | Significant | [7] |

| H3K27ac | Moderate | Significant | [7] |

| H3K4me3 | 0.0518 | Less significant | [7] |

| H3K27me3 | Moderate | Significant at bivalent promoters | [7][11] |

| H3K36me3 | Weak | Not specified | [7] |

Table 3: 5hmC Levels and TET Enzyme Expression in Embryonic Stem Cells

| Parameter | Value/Observation | Cell Type | Reference |

| 5hmC levels at tested peaks | 9.6% to 36.4% | hESCs | [5] |

| 5hmC levels at control regions | 0.5% to 2.7% | hESCs | [5] |

| Relative 5hmC abundance | ~0.15% of total guanosine | Mouse ESCs | [12] |

| TET1 expression | High in undifferentiated ESCs, decreases upon differentiation | Mouse ESCs | [3][4] |

| TET2 expression | High in undifferentiated ESCs, decreases upon differentiation | Mouse ESCs | [3][4] |

| TET3 expression | Low in undifferentiated ESCs, increases upon differentiation | Mouse ESCs | [3][4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research in this field. Below are protocols for hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-seq) and chromatin immunoprecipitation sequencing (ChIP-seq) for TET1, adapted for embryonic stem cells.

Protocol 1: Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-Seq)

This protocol is for the enrichment and sequencing of 5hmC-containing DNA fragments from embryonic stem cells.

1. Genomic DNA Extraction and Fragmentation:

-

Harvest approximately 10-20 million ESCs.

-

Extract genomic DNA using a standard phenol-chloroform extraction method or a commercial kit, ensuring high purity (A260/280 ratio of ~1.8).

-

Fragment the genomic DNA to an average size of 200-500 bp using sonication. Verify the fragment size by running an aliquot on a 1.5% agarose gel.

2. End-Repair, A-tailing, and Adapter Ligation:

-

Perform end-repair on the fragmented DNA using a mixture of T4 DNA polymerase, Klenow fragment, and T4 polynucleotide kinase.

-

Add a single 'A' nucleotide to the 3' ends of the end-repaired fragments using Klenow fragment (3' to 5' exo-).

-

Ligate sequencing adapters (e.g., Illumina TruSeq adapters) to the A-tailed DNA fragments using T4 DNA ligase. Purify the adapter-ligated DNA.

3. Immunoprecipitation of 5hmC-containing DNA:

-

Denature the adapter-ligated DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.

-

Add a specific anti-5hmC antibody (e.g., from Active Motif or Diagenode) and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the antibody-DNA complexes.

-

Wash the beads several times with low and high salt buffers to remove non-specific binding.

4. Elution and DNA Purification:

-

Elute the immunoprecipitated DNA from the beads using an elution buffer (e.g., containing 1% SDS).

-

Reverse the cross-linking (if performed) by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein contaminants.

-

Purify the eluted DNA using phenol-chloroform extraction and ethanol precipitation or a DNA purification kit.

5. Library Amplification and Sequencing:

-

Amplify the purified hMeDIP DNA using PCR with primers complementary to the ligated adapters. Use a minimal number of PCR cycles to avoid amplification bias.

-

Purify the amplified library and verify its size and concentration.

-

Perform high-throughput sequencing on an appropriate platform (e.g., Illumina NovaSeq).

Protocol 2: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for TET1

This protocol details the procedure for identifying the genomic binding sites of the TET1 protein in ESCs.

1. Cell Cross-linking and Chromatin Preparation:

-

Grow mouse ESCs to 80-90% confluency.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells and lyse them to release the nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

2. Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.

-

Take an aliquot of the pre-cleared chromatin as the "input" control.

-

Add a specific anti-TET1 antibody to the remaining chromatin and incubate overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

-

Wash the beads extensively with a series of wash buffers (low salt, high salt, LiCl, and TE buffer) to remove non-specifically bound chromatin.

3. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer.

-

Reverse the formaldehyde cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours. Also, process the input control in parallel.

4. DNA Purification:

-

Treat the eluted chromatin and the input control with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

5. Library Preparation and Sequencing:

-

Perform end-repair, A-tailing, and adapter ligation on the purified ChIP DNA and input DNA as described in the hMeDIP-seq protocol.

-

Amplify the libraries using a minimal number of PCR cycles.

-

Purify the amplified libraries and perform high-throughput sequencing.

Signaling Pathways and Experimental Workflows

The dynamic regulation of 5hmC in embryonic stem cells is intricately linked to several key signaling pathways that govern pluripotency and differentiation. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and the workflows of the experimental protocols described above.

Figure 1: The TET-mediated oxidation pathway of 5mC.

Figure 2: 5hmC is integrated into the core pluripotency network.

Figure 3: Major signaling pathways regulating 5hmC in ESCs.

Figure 4: Workflow for hMeDIP-Sequencing.

Figure 5: Workflow for ChIP-Sequencing of TET1.

Conclusion and Future Directions

This compound is a key epigenetic modification that is integral to the maintenance of pluripotency in embryonic stem cells. Its specific genomic localization at gene bodies, enhancers, and bivalent promoters, along with its association with core pluripotency factors, underscores its multifaceted role in gene regulation. The dynamic interplay between 5hmC, TET enzymes, and major signaling pathways like FGF/ERK, Wnt, and BMP highlights the complex regulatory network that governs ESC fate.

Future research in this area will likely focus on several key aspects. The development of novel techniques for the precise, quantitative, and genome-wide mapping of 5hmC and its oxidized derivatives (5fC and 5caC) at single-cell resolution will provide unprecedented insights into the heterogeneity of epigenetic states within ESC populations. Elucidating the precise molecular mechanisms by which signaling pathways regulate TET enzyme activity and recruitment to specific genomic loci remains a critical area of investigation. Furthermore, understanding how the "reading" of 5hmC by specific binding proteins translates into downstream effects on chromatin structure and transcription will be essential.

For drug development professionals, a deeper understanding of the role of 5hmC in pluripotency and differentiation offers exciting opportunities. The modulation of TET enzyme activity or the pathways that regulate them could provide novel strategies for controlling stem cell fate for applications in regenerative medicine and for understanding the epigenetic basis of developmental disorders and cancer. The continued exploration of the "sixth base" will undoubtedly continue to yield fundamental insights into the epigenetic control of cellular identity.

References

- 1. Genome-wide mapping of this compound in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TET family proteins and their role in stem cell differentiation and transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tet1 and Tet2 regulate this compound production and cell lineage specification in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss of Tet enzymes compromises proper differentiation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is associated with enhancers and gene bodies in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is associated with enhancers and gene bodies in human embryonic stem cells [escholarship.org]

- 7. Integrating this compound into the Epigenomic Landscape of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The roles of TET family proteins in development and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A double take on bivalent promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. TET2 Inhibits Differentiation of Embryonic Stem Cells but Does Not Overcome Methylation-Induced Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

The Vanishing Act of the Sixth Base: A Technical Guide to the Global Loss of 5-Hydroxymethylcytosine in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epigenetic landscape of cancer is characterized by profound alterations, among which the global loss of 5-hydroxymethylcytosine (5hmC), often termed the "sixth base" of DNA, has emerged as a near-universal hallmark of malignancy. This in-depth technical guide provides a comprehensive overview of the mechanisms, consequences, and detection of this critical epigenetic modification. We delve into the dysregulation of the Ten-Eleven Translocation (TET) family of enzymes, the metabolic hijacking that starves these enzymes of essential co-factors, and the downstream disruption of signaling pathways that contribute to tumorigenesis. This guide offers detailed experimental protocols for the quantification and localization of 5hmC, alongside clearly structured data on its depletion across various cancers, to empower researchers and drug development professionals in their pursuit of novel diagnostic and therapeutic strategies targeting this fundamental epigenetic vulnerability.

The Biological Significance of this compound

This compound (5hmC) is a derivative of 5-methylcytosine (5mC), generated through the oxidation of 5mC by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3)[1]. While once considered a mere intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable epigenetic mark with distinct regulatory functions[1][2]. It is particularly abundant in the brain and embryonic stem cells and plays a crucial role in gene regulation and cellular differentiation[1]. The presence of 5hmC is generally associated with active gene expression and open chromatin states[3].

Global Loss of 5hmC: A Common Denominator in Cancer

A striking and widely reported phenomenon in oncology is the dramatic and global reduction of 5hmC levels in tumor tissues compared to their normal counterparts[4][5][6]. This depletion has been observed across a broad spectrum of malignancies, including those of the lung, colon, brain, breast, liver, prostate, and kidney, making it a hallmark of cancer[2][6]. This widespread loss suggests a fundamental role for 5hmC in maintaining normal cellular homeostasis and its dysregulation as a key event in tumorigenesis[6].

Quantitative Data on 5hmC Depletion in Various Cancers

The following tables summarize the quantitative reduction of global 5hmC levels in different cancer types as determined by various methodologies.

Table 1: Global 5hmC Levels in Colorectal Cancer

| Tissue Type | 5hmC Level (% of total cytosines) | Method | Reference |

| Normal Colorectal Tissue | 0.07% (median) | LC-MS | [7] |

| Colorectal Cancerous Tissue | 0.05% (median) | LC-MS | [7] |

| Normal Colorectal Tissues | 0.46–0.57% | Immunoassay | [8] |

| Cancerous Colorectal Tissues | 0.02–0.06% | Immunoassay | [8] |

Table 2: Global 5hmC Levels in Lung Cancer

| Tissue Type | 5hmC Reduction in Tumor | Method | Reference |

| Squamous Cell Lung Cancers | Up to 5-fold reduction | Not Specified | [9] |

| Non-Small Cell Lung Cancer | Significant reduction in 65.38% of cases | Dot-blot and IHC | [10] |

| Lung Tumor vs. Normal Tissue | Global hypomethylation of 5hmC | TAB-array | [11] |

| Normal Lung Tissue | 1.94%–3.04% | BSmooth approach | [12] |

| Lung Tumor Tissue | 0.65%–1.07% | BSmooth approach | [12] |

Table 3: Global 5hmC Levels in Breast Cancer

| Tissue Type | 5hmC Reduction in Tumor | Method | Reference |

| Invasive Ductal Carcinoma (IDC) vs. Paired Normal | 2.58-fold decrease | Not Specified | [13] |

| Ductal Carcinoma in Situ (DCIS) vs. Apparent Normal | 2.08-fold decrease | Not Specified | [13] |

| Breast Cancer vs. Normal Tissue | Profound reduction | IHC | [6] |

Table 4: Global 5hmC Levels in Genitourinary and Other Cancers

| Cancer Type | 5hmC Reduction in Tumor | Method | Reference |

| Bladder Cancer | Significant decrease | IHC | [2] |

| Prostate, Breast, and Colon Carcinoma | Profound reduction | IHC | [6] |

| Kidney Cancer | Global loss in virtually all tumor tissues | TAB-seq, LC-ESI-MS | [1][9] |

| Melanoma | Significant decrease | Not Specified | [14] |

| Pancreatic Ductal Adenocarcinoma | Downregulation in all precancerous lesions and invasive carcinomas | IHC | [15] |

| Brain Tumors | Up to >30-fold reduction | Not Specified | [9] |

Mechanisms Underlying the Global Loss of 5hmC in Cancer

The depletion of 5hmC in cancer is not a random event but rather a consequence of specific molecular alterations that disrupt the machinery responsible for its establishment and maintenance.

Dysregulation of TET Enzymes

The TET enzymes are central to the production of 5hmC. Their activity can be compromised in cancer through several mechanisms:

-

Mutations: Loss-of-function mutations in TET2 are frequently observed in hematological malignancies, leading to impaired 5hmC generation[15].

-

Downregulation of Expression: Reduced expression of TET1 has been reported in various solid tumors, including colorectal and gastric cancers, contributing to decreased 5hmC levels[15]. This downregulation can be mediated by microRNAs that target TET transcripts[16].

-

Cellular Localization: In some tumors, TET1 may be excluded from the nucleus, preventing it from accessing its substrate, 5mC.

Metabolic Reprogramming and Oncometabolites

Cancer cells undergo significant metabolic reprogramming, which can directly impact TET enzyme activity.

-

TCA Cycle Dysregulation: TET enzymes are α-ketoglutarate (α-KG)-dependent dioxygenases[5][17]. Mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2), common in gliomas and acute myeloid leukemia, lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG)[16]. 2-HG is a competitive inhibitor of α-KG-dependent enzymes, including the TETs, thereby blocking 5hmC production[16].

-

Succinate and Fumarate Accumulation: Mutations in succinate dehydrogenase (SDH) and fumarate hydratase (FH) lead to the accumulation of succinate and fumarate, respectively. These metabolites can also inhibit TET activity[7].

Consequences of 5hmC Loss in Cancer

The depletion of 5hmC contributes to the cancer phenotype through multiple mechanisms.

Altered Gene Expression and Signaling Pathways

Loss of 5hmC is associated with the dysregulation of key signaling pathways implicated in cancer progression.

-

Wnt Signaling: TET1 can inhibit the Wnt signaling pathway by demethylating and upregulating Wnt inhibitors like DKK3 and DKK4. Loss of TET1 and 5hmC can therefore lead to aberrant Wnt activation[16].

-

TGF-β Signaling: TET3 can demethylate the precursor of miR-3d, which in turn inhibits the TGF-β pathway, reducing epithelial-mesenchymal transition (EMT). Conversely, TGF-β signaling can suppress the expression of TET2 and TET3[4].

-

Notch and SHH Signaling: TET enzymes also regulate components of the Notch and Sonic Hedgehog (SHH) signaling pathways[4].

DNA Hypermethylation

While global DNA hypomethylation is a feature of many cancers, promoter hypermethylation of tumor suppressor genes is also a common event. The loss of 5hmC, an intermediate in active demethylation, may contribute to the establishment and maintenance of these aberrant hypermethylation patterns[4].

Prognostic Significance

Numerous studies have linked low levels of 5hmC to poor prognosis, including reduced overall survival and disease-free survival, in various cancers such as breast, kidney, and non-small cell lung cancer[2][10][17]. This suggests that the level of 5hmC could serve as a valuable prognostic biomarker.

Experimental Protocols for 5hmC Detection and Quantification

Accurate measurement of 5hmC levels is crucial for both research and clinical applications. Several methods are available, each with its own advantages and limitations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the absolute quantification of 5hmC. It offers high sensitivity and specificity.

Protocol for Global 5hmC Quantification by LC-MS/MS:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues using a commercial kit.

-

DNA Hydrolysis: Enzymatically digest 50-100 ng of genomic DNA to single nucleosides using a DNA degradase enzyme mix.

-

Stable Isotope-Labeled Internal Standards: Spike the digested DNA with known amounts of stable isotope-labeled internal standards for 5hmC (e.g., [d3]-5hmC) and other nucleosides for accurate quantification.

-

LC Separation: Separate the nucleosides using ultra-high-performance liquid chromatography (UHPLC) with a C18 reverse-phase column.

-

MS/MS Detection: Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for 5hmC and its internal standard.

-

Data Analysis: Calculate the amount of 5hmC in the sample by comparing the peak area ratio of endogenous 5hmC to its stable isotope-labeled internal standard against a standard curve. The results are typically expressed as a percentage of total cytosines or guanosines.

TET-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq is a powerful technique for single-base resolution mapping of 5hmC across the genome.

Protocol for TAB-seq:

-

Glucosylation of 5hmC: Protect the 5-hydroxyl group of 5hmC by enzymatic glucosylation using β-glucosyltransferase (β-GT) and UDP-glucose. This creates 5-glucosyl-hydroxymethylcytosine (5ghmC), which is resistant to TET oxidation.

-

TET Oxidation of 5mC: Treat the glucosylated DNA with a recombinant TET enzyme (e.g., TET1) to oxidize 5mC to 5-carboxylcytosine (5caC).

-

Bisulfite Conversion: Perform standard bisulfite conversion on the treated DNA. During this step, unmodified cytosines and 5caC are deaminated to uracil, while 5ghmC (originally 5hmC) is resistant and remains as cytosine.

-

PCR Amplification and Sequencing: Amplify the bisulfite-converted DNA using PCR and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome. Cytosines that are read as 'C' in the final sequence represent the original locations of 5hmC.

Immunohistochemistry (IHC)

IHC allows for the visualization and semi-quantitative assessment of 5hmC levels within the context of tissue architecture.

Protocol for 5hmC Staining in FFPE Tissues:

-

Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.

-

Permeabilization and Blocking: Permeabilize the tissue with a detergent-containing buffer (e.g., PBS with Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with a validated primary antibody specific for 5hmC (e.g., rabbit anti-5hmC) at an optimized dilution (typically 1:500 to 1:2000) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.

-

Image Analysis: The intensity and percentage of stained nuclei can be scored to provide a semi-quantitative measure of 5hmC levels.

Future Perspectives and Therapeutic Implications

The global loss of 5hmC in cancer presents a compelling therapeutic opportunity. Strategies aimed at restoring 5hmC levels could potentially reverse some of the epigenetic alterations that drive tumorigenesis.

-

TET Activators: Small molecules that enhance TET activity could be a promising therapeutic avenue. Vitamin C (ascorbate) has been shown to promote TET activity and may have anti-cancer effects in certain contexts[2].

-

Targeting Metabolic Pathways: Modulating the metabolic pathways that produce oncometabolites like 2-HG could restore TET function. Inhibitors of mutant IDH are already in clinical use for the treatment of certain cancers.

-

5hmC as a Biomarker: The measurement of 5hmC levels in tissue biopsies or circulating cell-free DNA (cfDNA) holds great promise for early cancer detection, prognostication, and monitoring treatment response[18].

Conclusion

The global loss of this compound is a fundamental epigenetic alteration in cancer with profound implications for gene regulation, signaling, and tumor biology. Understanding the mechanisms driving this loss and its functional consequences is paramount for the development of novel diagnostic and therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians to further investigate the role of this critical "sixth base" in cancer and to exploit its potential as a biomarker and therapeutic target.

References

- 1. Mechanisms that regulate the activities of TET proteins | Semantic Scholar [semanticscholar.org]

- 2. TET enzymes - Wikipedia [en.wikipedia.org]

- 3. Low level of this compound predicts poor prognosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 5. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Free DNA this compound Signatures for Lung Cancer Prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tet-assisted bisulfite sequencing of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global this compound content is significantly reduced in tissue stem/progenitor cell compartments and in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Low level of this compound predicts poor prognosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epigenomic analysis of this compound (5hmC) reveals novel DNA methylation markers for lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole-genome analysis of the methylome and hydroxymethylome in normal and malignant lung and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epigenie.com [epigenie.com]

- 14. researchgate.net [researchgate.net]

- 15. TET Family Proteins: Oxidation Activity, Interacting Molecules, and Functions in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms that regulate the activities of TET proteins [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Role of 5-Hydroxymethylcytosine as an Intermediate in Active DNA Demethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 5-hydroxymethylcytosine (5hmC) as a key intermediate in the active DNA demethylation pathway. We delve into the core molecular mechanisms, provide detailed experimental protocols for the analysis of 5hmC and its derivatives, present quantitative data on the abundance and kinetics of these modifications, and discuss the regulation of this critical epigenetic process.

The Active DNA Demethylation Pathway: A Sequential Oxidation Process

Active DNA demethylation is a crucial epigenetic mechanism that removes methyl groups from DNA, thereby modulating gene expression. This process is not a single-step removal of the methyl group from 5-methylcytosine (5mC). Instead, it involves a series of oxidative reactions catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases, with 5hmC as the inaugural and most stable intermediate.[1][2][3]

The pathway proceeds as follows:

-

Oxidation of 5mC to 5hmC: TET enzymes, which are α-ketoglutarate and Fe(II)-dependent dioxygenases, catalyze the oxidation of 5mC to this compound (5hmC).[4][5]

-

Further Oxidation to 5fC and 5caC: 5hmC can be further oxidized by TET enzymes to 5-formylcytosine (5fC) and subsequently to 5-carboxylcytosine (5caC).[6][7]

-

Excision and Repair: The final oxidized forms, 5fC and 5caC, are recognized and excised by Thymine DNA Glycosylase (TDG), a key enzyme in the Base Excision Repair (BER) pathway.[8][9] The resulting abasic site is then repaired by the BER machinery, ultimately replacing the modified cytosine with an unmodified cytosine.

This iterative oxidation process not only leads to the demethylation of DNA but also generates distinct epigenetic marks (5hmC, 5fC, and 5caC) that may have their own specific biological functions.[10]

Experimental Protocols for Studying 5hmC-Mediated Demethylation

Accurate detection and quantification of 5mC, 5hmC, 5fC, and 5caC are essential for understanding their roles in health and disease. Below are detailed methodologies for key experiments.

Genome-Wide Mapping of 5hmC at Single-Base Resolution

2.1.1. Tet-Assisted Bisulfite Sequencing (TAB-Seq)

TAB-Seq allows for the direct, quantitative, single-base resolution mapping of 5hmC.[1][4][11][12][13]

-

Principle: This method relies on the specific protection of 5hmC from TET-mediated oxidation, followed by standard bisulfite treatment.

-

5hmC is glucosylated by β-glucosyltransferase (β-GT), rendering it resistant to TET oxidation.

-

TET enzymes are then used to oxidize 5mC to 5caC.

-

Subsequent bisulfite treatment converts unmodified cytosine and 5caC (derived from 5mC) to uracil (read as thymine during sequencing), while the protected 5hmC is read as cytosine.

-

-

Protocol Outline:

-

Genomic DNA Preparation: Isolate high-quality genomic DNA. To assess conversion efficiencies, spike-in control DNA with known C, 5mC, and 5hmC modifications.

-

Glucosylation of 5hmC: Incubate the genomic DNA with UDP-glucose and β-glucosyltransferase (β-GT) to specifically label 5hmC residues.

-

Oxidation of 5mC: Treat the glucosylated DNA with a recombinant TET enzyme (e.g., mTet1) to convert 5mC to 5caC.

-

Bisulfite Conversion: Perform standard bisulfite conversion on the TET-treated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the bisulfite-converted DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome. The remaining cytosines represent the locations of 5hmC.

-

2.1.2. Oxidative Bisulfite Sequencing (oxBS-Seq)

oxBS-Seq is another method to map 5mC and 5hmC at single-base resolution by comparing two parallel experiments.[2][14][15][16]

-

Principle: This technique involves a chemical oxidation step that converts 5hmC to 5fC.

-

One aliquot of DNA is subjected to standard bisulfite sequencing (BS-Seq), which detects both 5mC and 5hmC as cytosine.

-

A second aliquot is treated with an oxidizing agent (e.g., potassium perruthenate, KRuO4) that converts 5hmC to 5fC.

-

Subsequent bisulfite treatment converts 5fC to uracil. Therefore, in the oxBS-Seq library, only 5mC is read as cytosine.

-

The level of 5hmC at any given site is inferred by subtracting the 5mC signal from the oxBS-Seq data from the combined 5mC + 5hmC signal from the BS-Seq data.

-

-

Protocol Outline:

-

Genomic DNA Preparation: Isolate and fragment genomic DNA.

-

Oxidation Reaction: Treat one aliquot of the DNA with potassium perruthenate (KRuO4) to oxidize 5hmC to 5fC.

-

Bisulfite Conversion: Perform bisulfite conversion on both the oxidized and non-oxidized DNA samples.

-

Library Preparation and Sequencing: Prepare separate sequencing libraries for the BS-Seq and oxBS-Seq samples and sequence them.

-

Data Analysis: Align reads from both experiments to a reference genome. The 5hmC levels are determined by comparing the methylation calls between the two datasets.

-

Affinity-Based Enrichment of 5hmC-Containing DNA

2.2.1. Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-Seq)

hMeDIP-Seq is a widely used method for genome-wide profiling of 5hmC enrichment.[5][17][18][19][20]

-

Principle: This technique utilizes an antibody that specifically recognizes and binds to 5hmC.

-

Protocol Outline:

-

Genomic DNA Fragmentation: Isolate genomic DNA and fragment it to a desired size range (typically 100-500 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the fragmented DNA with a specific anti-5hmC antibody.

-

Capture of Antibody-DNA Complexes: Use protein A/G magnetic beads to capture the antibody-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound DNA, and then elute the 5hmC-enriched DNA fragments.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and an input control library from the initial fragmented DNA. Perform high-throughput sequencing.

-

Data Analysis: Align reads to a reference genome and identify regions of 5hmC enrichment by comparing the hMeDIP signal to the input control.

-

Quantitative Analysis of Global 5hmC, 5fC, and 5caC Levels

2.3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate quantification of global levels of modified cytosines.[21][22][23][24][25]

-

Principle: This method involves the enzymatic hydrolysis of genomic DNA into individual nucleosides, followed by their separation and quantification using LC-MS/MS.

-

Protocol Outline:

-

DNA Hydrolysis: Digest genomic DNA to single nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

-

Chromatographic Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Detection: Detect and quantify the individual nucleosides, including the modified cytosines, using tandem mass spectrometry (MS/MS). The use of stable isotope-labeled internal standards for each modified nucleoside is crucial for accurate quantification.

-

In Vitro Enzyme Activity Assays

2.4.1. TET Enzyme Activity Assay

This assay measures the ability of TET enzymes to oxidize 5mC.[7][8][26][27]

-